1H and 13C NMR chemical shift assignments for 2-Bromo-2-(2-methoxyphenyl)acetic acid
1H and 13C NMR chemical shift assignments for 2-Bromo-2-(2-methoxyphenyl)acetic acid
Comprehensive 1 H and 13 C NMR Chemical Shift Assignments for 2-Bromo-2-(2-methoxyphenyl)acetic Acid: A Technical Guide
Executive Summary
The structural elucidation of halogenated phenylacetic acid derivatives is a critical quality control step in pharmaceutical synthesis. 2-Bromo-2-(2-methoxyphenyl)acetic acid (CAS: 251366-53-7)[1] serves as a highly reactive electrophilic building block in the synthesis of active pharmaceutical ingredients (APIs), including modified clopidogrel analogs and chiral resolving agents.
This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignments for this molecule. By combining empirical data from baseline parent structures (such as α -bromophenylacetic acid and 2-methoxyphenylacetic acid)[2][3] with established spectroscopic principles, this guide delivers a self-validating framework for accurate spectral interpretation.
Chemical Context & Stability Considerations
Before acquiring NMR data, one must understand the chemical behavior of the analyte. A common pitfall in the analysis of α -bromophenylacetic acid derivatives is their inherent instability in protic or nucleophilic solvents[4].
The Causality of Degradation: The bromine atom is situated at the benzylic (and α -carbonyl) position, making it highly susceptible to nucleophilic substitution ( SN1 or SN2 ). If dissolved in aqueous or alcoholic solvents (e.g., Methanol- d4 or D2O ), the molecule undergoes rapid solvolysis, replacing the bromide with a hydroxyl or methoxy group.
Experimental Choice: To preserve the integrity of the molecule during the NMR experiment, strictly anhydrous, non-nucleophilic solvents such as Chloroform- d ( CDCl3 ) or dry Dimethyl Sulfoxide- d6 (DMSO- d6 ) must be used. CDCl3 is preferred as it minimizes hydrogen-bonding interactions that can broaden the carboxylic acid proton signal.
Standardized Experimental Protocol for NMR Acquisition
To ensure reproducibility and high signal-to-noise (S/N) ratios, the following step-by-step methodology should be employed for data acquisition.
Step 1: Sample Preparation
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Weigh exactly 15–20 mg of 2-Bromo-2-(2-methoxyphenyl)acetic acid.
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Dissolve the compound in 0.6 mL of anhydrous CDCl3 (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).
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Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulates are suspended.
Step 2: Instrument Calibration
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Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
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Lock the magnetic field to the deuterium resonance of CDCl3 .
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Shim the magnetic field (Z1-Z5) to achieve a TMS linewidth at half-height of ≤1.0 Hz.
Step 3: Acquisition Parameters
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1 H NMR: Pulse sequence = zg30, Number of Scans (NS) = 16, Relaxation Delay (D1) = 1.5 s, Spectral Width = 15 ppm.
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13 C NMR: Pulse sequence = zgpg30 (proton-decoupled), NS = 512 to 1024, D1 = 2.0 s, Spectral Width = 250 ppm.
Step 4: Processing
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Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).
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Perform manual zero-order and first-order phase correction.
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Apply a polynomial baseline correction and reference the TMS peak to exactly 0.00 ppm.
Step-by-step NMR acquisition and processing workflow for halogenated organics.
1 H NMR Chemical Shift Assignments & Mechanistic Causality
The 1 H NMR spectrum of 2-Bromo-2-(2-methoxyphenyl)acetic acid is defined by four distinct regions: the carboxylic acid proton, the aromatic protons, the benzylic α -proton, and the methoxy protons.
Quantitative Data Summary: 1 H NMR ( CDCl3 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |
| -COOH | 11.50 - 12.50 | Broad singlet (br s) | 1H | N/A (Exchanging) |
| Ar-H (C6) | 7.45 - 7.55 | Doublet of doublets (dd) | 1H | J≈7.8,1.5 |
| Ar-H (C4) | 7.30 - 7.38 | Triplet of doublets (td) | 1H | J≈8.0,1.5 |
| Ar-H (C5) | 6.95 - 7.05 | Triplet of doublets (td) | 1H | J≈7.8,1.0 |
| Ar-H (C3) | 6.85 - 6.92 | Doublet (d) | 1H | J≈8.2 |
| α -CH (CH-Br) | 5.80 - 5.90 | Singlet (s) | 1H | N/A |
| -OCH 3 | 3.80 - 3.90 | Singlet (s) | 3H | N/A |
Causal Explanations of Shifts:
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The α -Proton ( ∼ 5.85 ppm): In a standard phenylacetic acid, the benzylic CH2 appears around 3.6 ppm[3]. The substitution of a hydrogen atom with a highly electronegative bromine atom exerts a massive inductive deshielding effect, pushing the resonance downfield by roughly +2.2 ppm[2]. It appears as a sharp singlet because there are no adjacent vicinal protons to couple with.
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The Methoxy Group ( ∼ 3.85 ppm): The oxygen atom draws electron density away from the methyl protons via the inductive effect, placing them in the classic aliphatic ether region.
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Aromatic Shielding (Ortho-Effect): The methoxy group is a strong electron-donating group via resonance (+R effect). This significantly shields the ortho (C3) and para (C5) protons, pushing them upfield (below 7.1 ppm). Conversely, the C6 proton is deshielded by the spatial proximity of the bulky, electron-withdrawing α -bromine atom, pushing it downfield to ∼ 7.5 ppm.
13 C NMR Chemical Shift Assignments & Electronic Effects
The 13 C NMR spectrum requires careful analysis of inductive effects and resonance stabilization. The assignments below are derived by comparing the baseline shifts of 2-methoxyphenylacetic acid[3] with the known α -/ β -effects of halogenation[2].
Quantitative Data Summary: 13 C NMR ( CDCl3 , 100 MHz)
| Carbon Position | Chemical Shift ( δ , ppm) | Carbon Type (DEPT-135) | Mechanistic Driver |
| C=O (Acid) | 172.5 - 173.5 | Quaternary (C) | Deshielded carbonyl; slightly shielded by α -Br relative to standard acids. |
| Ar-C2 (C-OMe) | 156.0 - 157.0 | Quaternary (C) | Extreme deshielding due to direct attachment to electronegative Oxygen. |
| Ar-C4 | 130.0 - 131.0 | Methine (CH) | Meta to OMe; unaffected by +R shielding. |
| Ar-C6 | 129.0 - 130.0 | Methine (CH) | Deshielded by proximity to the α -bromoacetic acid side chain. |
| Ar-C1 | 125.0 - 126.5 | Quaternary (C) | β -effect from the Bromine atom (+3 ppm shift vs parent acid). |
| Ar-C5 | 120.5 - 121.5 | Methine (CH) | Shielded by +R effect of the methoxy group (para position). |
| Ar-C3 | 110.5 - 111.5 | Methine (CH) | Highly shielded by +R effect of the methoxy group (ortho position). |
| -OCH 3 | 55.0 - 56.0 | Methyl (CH 3 ) | Standard methoxy aliphatic carbon. |
| α -C (CH-Br) | 47.0 - 49.0 | Methine (CH) | Strong α -deshielding effect (+12 ppm) from the heavy Bromine atom. |
2D NMR Validation Workflows
To ensure absolute trustworthiness in the assignment of complex molecules, 1D NMR must be treated as a hypothesis that is validated by 2D NMR experiments.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is the definitive tool for linking the aliphatic side chain to the aromatic ring. The α -proton (CH-Br) at ∼ 5.85 ppm will show strong 2J and 3J correlations to surrounding quaternary carbons, which lack attached protons and are otherwise difficult to assign definitively.
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2JCH Correlation: The α -proton correlates to the Carbonyl C=O ( ∼ 173 ppm) and the Ar-C1 ( ∼ 126 ppm).
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3JCH Correlation: The α -proton correlates to the Ar-C2 (C-OMe, ∼ 156.5 ppm) and Ar-C6 ( ∼ 129.5 ppm).
Key HMBC correlations validating the alpha-proton and quaternary carbon assignments.
By observing these specific cross-peaks, the researcher creates a self-validating system : the chemical shifts predicted by empirical rules are locked into place by direct observation of their through-bond spatial relationships.
References
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RSC Advances (Royal Society of Chemistry). Supporting Information: 1H and 13C NMR Spectra of 2-bromo-2-phenylacetic acid derivatives. Retrieved from[Link]
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PubChem (National Institutes of Health). 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - Spectral Information. Retrieved from[Link]
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ResearchGate. Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? Retrieved from[Link]
